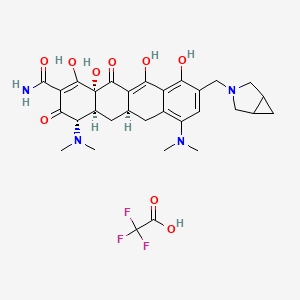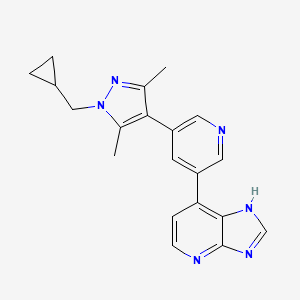
Bet-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bet-IN-21 is a blood-brain barrier-permeable inhibitor of the bromodomain and extra terminal domain (BET) proteins. It has a high affinity for the BET proteins, with a dissociation constant (K_i) of 230 nanomolar. This compound is known for its ability to inhibit the activation of microglia and has shown ameliorative effects in experimental autoimmune encephalomyelitis mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-21 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Bet-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Bet-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: Investigates the biological functions of BET proteins and their involvement in cellular processes.
Medicine: Explores the therapeutic potential of this compound in treating diseases such as multiple sclerosis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BET proteins.
Mechanism of Action
Bet-IN-21 exerts its effects by inhibiting the activity of BET proteins, specifically by displacing the bromodomain-containing protein BRD4 from super-enhancer regions. This displacement disrupts the transcriptional machinery, leading to changes in gene expression and inhibition of microglia activation. The molecular targets include acetylated histone residues, and the pathways involved are related to gene transcription and epigenetic regulation .
Comparison with Similar Compounds
Bet-IN-21 is unique in its high affinity for BET proteins and its ability to permeate the blood-brain barrier. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: A BET inhibitor used in cancer research with distinct pharmacokinetic properties.
OTX015: A BET inhibitor with clinical applications in hematological malignancies.
This compound stands out due to its specific selectivity for the BD1 domain of BET proteins and its potential therapeutic applications in neurological diseases .
Properties
Molecular Formula |
C20H20N6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
7-[5-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]pyridin-3-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H20N6/c1-12-18(13(2)26(25-12)10-14-3-4-14)16-7-15(8-21-9-16)17-5-6-22-20-19(17)23-11-24-20/h5-9,11,14H,3-4,10H2,1-2H3,(H,22,23,24) |
InChI Key |
AGXHDPYHRCHDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C)C3=CN=CC(=C3)C4=C5C(=NC=C4)N=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
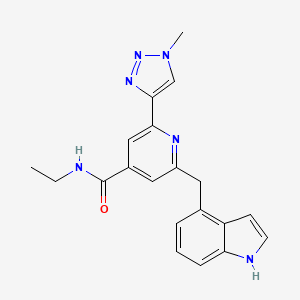
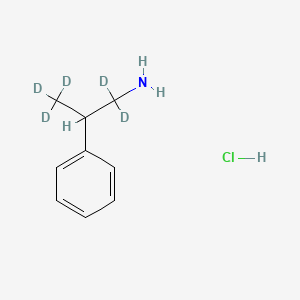
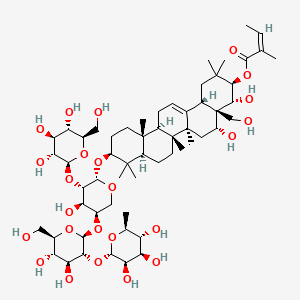
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
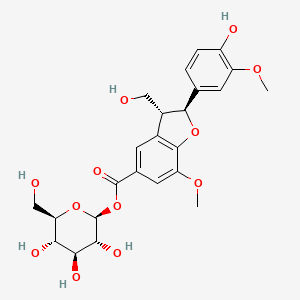
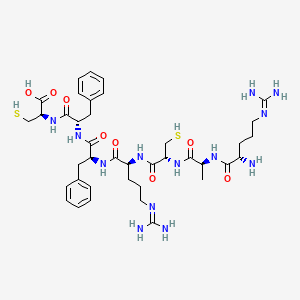
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
